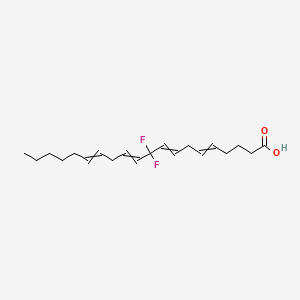
10,10-difluoroicosa-5,8,11,14-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10-Difluoroicosa-5,8,11,14-tetraenoic acid is a synthetic compound characterized by the presence of fluorine atoms at the 10th carbon position of an icosatetraenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-difluoroicosa-5,8,11,14-tetraenoic acid typically involves the introduction of fluorine atoms into an icosatetraenoic acid precursor. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic fluorination. The reaction conditions often require the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and pressure conditions to ensure selective fluorination at the desired carbon positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
10,10-Difluoroicosa-5,8,11,14-tetraenoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy or keto derivatives, while reduction can produce saturated fatty acids.
科学的研究の応用
10,10-Difluoroicosa-5,8,11,14-tetraenoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on the reactivity and stability of polyunsaturated fatty acids.
Biology: Investigated for its potential role in modulating biological pathways involving fatty acids.
Medicine: Explored for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 10,10-difluoroicosa-5,8,11,14-tetraenoic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with enzymes and receptors. This can lead to modulation of metabolic pathways, such as those involving lipoxygenases and cyclooxygenases, which are key enzymes in the metabolism of polyunsaturated fatty acids.
類似化合物との比較
Similar Compounds
Arachidonic Acid: A naturally occurring icosatetraenoic acid with double bonds at positions 5, 8, 11, and 14.
Eicosapentaenoic Acid: An omega-3 fatty acid with five double bonds, commonly found in fish oil.
Docosahexaenoic Acid: An omega-3 fatty acid with six double bonds, also found in fish oil.
Uniqueness
10,10-Difluoroicosa-5,8,11,14-tetraenoic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorination can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable tool in scientific research and potential therapeutic applications.
特性
分子式 |
C20H30F2O2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
10,10-difluoroicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30F2O2/c1-2-3-4-5-6-8-11-14-17-20(21,22)18-15-12-9-7-10-13-16-19(23)24/h6-9,14-15,17-18H,2-5,10-13,16H2,1H3,(H,23,24) |
InChIキー |
GCPGXCVCWYWJAX-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCC=CC(C=CCC=CCCCC(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


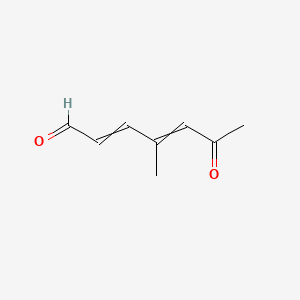
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
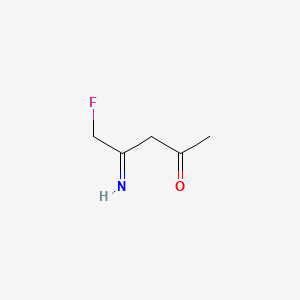
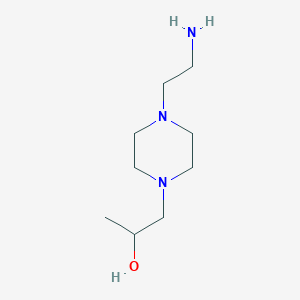
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)



![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
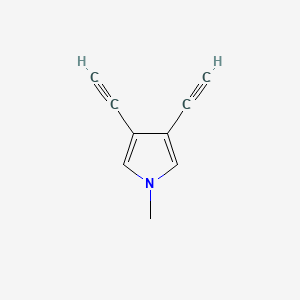
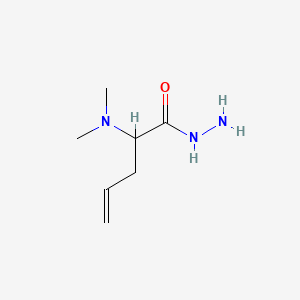
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
